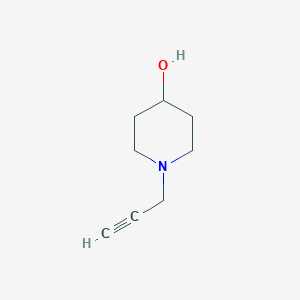

1-(prop-2-yn-1-yl)piperidin-4-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Heterocyclic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry and holds a place of prominence in medicinal chemistry. jku.at Piperidine-containing compounds are one of the most important synthetic fragments for the design and construction of drugs, appearing in more than twenty classes of pharmaceuticals and numerous alkaloids. jku.atnih.gov The prevalence of this scaffold is underscored by the fact that it is the most commonly used heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration. nih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Physicochemical Properties: The saturated, sp³-hybridized nature of the piperidine ring allows it to introduce three-dimensional character into otherwise flat aromatic molecules. This can improve physicochemical properties such as solubility and metabolic stability. Introducing chiral centers on the piperidine ring can further enhance biological activities and pharmacokinetic profiles. ambeed.comscispace.com

Pharmacological Versatility: The piperidine nucleus is present in a wide array of therapeutic agents, including CNS modulators, analgesics, antihistamines, and anticancer drugs. nih.gov Its derivatives have been investigated for the treatment of a multitude of conditions, including neurodegenerative diseases like Alzheimer's. rsc.org

Synthetic Accessibility: Decades of research have led to the development of numerous and efficient methods for the synthesis and functionalization of the piperidine ring, making a diverse range of derivatives accessible to chemists. jku.at

The unique ability of the piperidine structure to be combined with various other molecular fragments makes it a critical tool for creating new chemical entities with potential pharmacological effects. clinmedkaz.org

Strategic Importance of Alkyne Functionality in Modern Organic Synthesis

The alkyne functional group, characterized by a carbon-carbon triple bond, is one of the most versatile and powerful building blocks in modern organic synthesis. bldpharm.comresearchgate.net Its high reactivity and linear geometry provide a gateway to a vast array of chemical transformations, enabling the construction of complex molecular structures from simpler precursors. nih.gov

The strategic importance of alkynes stems from several key aspects of their reactivity:

Versatility in Reactions: Alkynes participate in a wide range of chemical reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions. bldpharm.com The presence of two π-bonds allows for sequential reactions, offering a high degree of control and molecular diversity. researchgate.net

"Click Chemistry": The terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of a "click chemistry" reaction. evitachem.comorganic-chemistry.org This reaction is exceptionally reliable and specific, allowing for the efficient covalent linking of two different molecular fragments to form a stable 1,2,3-triazole ring, a valuable pharmacophore in itself. nih.govorganic-chemistry.org

Bio-orthogonality: The alkyne group can serve as a bio-orthogonal handle. This means it can be introduced into biological systems without interfering with native biochemical processes and can be selectively reacted with a partner molecule (e.g., an azide) for applications in chemical biology, such as visualizing and tracking molecules in living cells. evitachem.com

The utility of alkynes is evident in their widespread application in the synthesis of pharmaceuticals, natural products, agrochemicals, and advanced materials like conjugated polymers. nih.govbldpharm.com

Overview of 1-(prop-2-yn-1-yl)piperidin-4-ol as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis. It combines the desirable features of the piperidine scaffold with the versatile reactivity of a terminal alkyne. Its role as a synthetic intermediate is to provide a pre-formed, functionalized piperidine ring that can be readily incorporated into larger molecules. made-in-china.com

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 23003-05-6 molport.com |

| Molecular Formula | C8H13NO molport.com |

| Molecular Weight | 139.198 g/mol molport.com |

| SMILES | OC1CCN(CC#C)CC1 molport.com |

The synthetic utility of this compound is demonstrated in its use as a precursor for more complex heterocyclic systems. A key application involves its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Detailed Research Findings:

In a study focused on the synthesis of potential DNA-interacting compounds, this compound was utilized as a key building block. mdpi.com The terminal alkyne of the molecule served as the reactive handle for a click reaction with a bis-azide derivative of a pyridine (B92270) scaffold.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 3,5-bis(azidomethyl)-2,6-dimethyl-4-phenylpyridine | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,1'-((((2,6-dimethyl-4-phenylpyridine-3,5-diyl)bis(methylene))bis(1H-1,2,3-triazole-1,4-diyl))bis(methylene))bis(piperidin-4-ol) |

This transformation effectively demonstrates the role of this compound as a versatile intermediate. It allows for the direct and efficient installation of a functionalized piperidin-4-ol moiety onto a larger molecular framework via a stable triazole linker. The hydroxyl group on the piperidine ring remains available for further synthetic modifications, adding another layer of versatility to this building block.

Properties

IUPAC Name |

1-prop-2-ynylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-6-3-8(10)4-7-9/h1,8,10H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUZTHSDJADUSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-05-6 | |

| Record name | 1-(prop-2-yn-1-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Piperidin 4 Ol

Direct N-Propargylation of Piperidin-4-ol

The most straightforward and commonly employed method for the synthesis of 1-(prop-2-yn-1-yl)piperidin-4-ol is the direct N-alkylation of piperidin-4-ol with a propargyl halide, typically propargyl bromide or chloride. This reaction falls under the category of nucleophilic substitution, where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile.

The efficiency of the N-propargylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the base, solvent, temperature, and reaction time. A variety of bases can be employed to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), as well as organic amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). nih.gov

The choice of solvent is also crucial. Polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the SN2 reaction mechanism. researchgate.net For instance, the reaction can be carried out by stirring piperidin-4-ol with propargyl bromide in the presence of potassium carbonate in acetonitrile at room temperature. researchgate.net

To provide a clearer understanding of how different conditions can affect the outcome, the following interactive table summarizes typical reaction parameters found in the literature for the N-alkylation of piperidines.

| Base | Solvent | Temperature | Typical Yield | Reference |

| K₂CO₃ | Acetonitrile | Room Temp. | Good to Excellent | researchgate.net |

| NaH | DMF | 0 °C to RT | Good to Excellent | researchgate.net |

| Triethylamine | Dichloromethane | Room Temp. | Moderate to Good | sciencemadness.org |

| DIPEA | Ethyl Acetate | Reflux | Good | nih.gov |

Note: Yields are generalized and can vary based on the specific substrate and precise reaction conditions.

The N-propargylation of piperidin-4-ol proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The nitrogen atom of the piperidine ring, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of the propargyl halide. This attack occurs in a single, concerted step where the carbon-halogen bond is broken simultaneously with the formation of the new carbon-nitrogen bond.

The presence of a base is critical to deprotonate the resulting piperidinium (B107235) salt, regenerating the neutral amine which can then react further or be isolated as the final product. Without a base, the reaction would stall as the amine becomes protonated and loses its nucleophilicity. researchgate.net The rate of the reaction is influenced by the strength of the nucleophile, the nature of the leaving group on the propargyl halide (I > Br > Cl), and the steric hindrance around the reaction centers.

De Novo Synthesis of the Piperidine Ring Incorporating Propargyl Moieties

An alternative to direct alkylation is the construction of the piperidine ring itself in a manner that incorporates the N-propargyl group. This approach offers greater flexibility for introducing various substituents on the piperidine scaffold.

Intramolecular cyclization reactions are a powerful tool for the synthesis of piperidines. mdpi.com These methods typically involve a linear precursor containing both the nitrogen atom and a suitable electrophilic or unsaturated moiety that can undergo ring closure. For the synthesis of N-propargylated piperidines, a common strategy involves the cyclization of an amino-aldehyde or a related species. mdpi.com For example, a linear amino-aldehyde could be cyclized under reductive conditions to form the piperidine ring.

Another approach involves the acid-mediated hydroamination/cyclization of alkynes. mdpi.com While not a direct route to the title compound, these methods highlight the potential for constructing the piperidine ring from acyclic precursors. Gold-catalyzed cyclization of N-propargylated peptides has also been reported, demonstrating the utility of transition metals in forming cyclic amines. nih.govacs.org

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. nih.govresearchgate.net The synthesis of functionalized piperidines can be achieved through various MCRs. For instance, a pseudo-five-component reaction has been reported for the synthesis of 1,2,6-triaryl-4-arylamino-piperidine-3-ene-3-carboxylates. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs could be applied. A hypothetical approach could involve the reaction of an amine (propargylamine), an aldehyde, and a dienophile in a domino reaction sequence to construct the piperidine ring. Copper-catalyzed multicomponent radical cascade reactions have been developed for the synthesis of tetrahydropyridines, which are precursors to piperidines. nih.gov

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of piperidines. youtube.commasterorganicchemistry.comlibretexts.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com

For the synthesis of this compound, one could envision a reductive amination between propargylamine (B41283) and a suitable diketone or keto-aldehyde precursor that would cyclize to form the piperidine-4-one ring, which could then be reduced to the final alcohol. A more direct, though intermolecular, application would be the reductive amination of 4-piperidone (B1582916) with propargylamine, though this would yield a different isomer. The direct catalytic asymmetric hydrogenation of pyridines is a challenging but powerful method for accessing chiral piperidines. bohrium.com

Chemo- and Regioselective Synthetic Approaches

The primary and most direct method for the synthesis of this compound involves the N-alkylation of 4-hydroxypiperidine (B117109) with a propargyl halide, typically propargyl bromide. This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the propargyl halide.

The chemo- and regioselectivity of this synthesis are of significant importance. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. In the synthesis of this compound, the key challenge is to ensure that the alkylation occurs exclusively at the nitrogen atom of the piperidine ring, avoiding any reaction at the hydroxyl group. This is achieved due to the higher nucleophilicity of the amine compared to the alcohol.

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which serves to neutralize the hydrobromic acid (HBr) formed as a byproduct. A catalyst, such as potassium iodide (KI), is often added to enhance the reaction rate by in-situ conversion of the propargyl bromide to the more reactive propargyl iodide. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being commonly used to facilitate the reaction.

A detailed study of the reaction conditions reveals that the choice of base and catalyst significantly impacts the yield and purity of the product. The use of a mild base like potassium carbonate is often preferred to minimize side reactions. The addition of a catalytic amount of potassium iodide is a common strategy to accelerate the reaction. nih.gov

The reaction proceeds as follows:

Scheme 1: Synthesis of this compound

The table below summarizes the typical reaction parameters for the synthesis of this compound.

| Parameter | Condition | Purpose |

| Starting Material | 4-Hydroxypiperidine | Provides the piperidine core structure |

| Reagent | Propargyl bromide | Introduces the propargyl group |

| Base | Potassium carbonate (K₂CO₃) | Neutralizes the HBr byproduct |

| Catalyst | Potassium iodide (KI) | Enhances the reaction rate |

| Solvent | Acetonitrile | Provides a suitable reaction medium |

| Temperature | Room temperature to reflux | Controls the reaction rate |

This synthetic approach is highly regioselective for N-alkylation due to the greater nucleophilicity of the secondary amine compared to the hydroxyl group. The reaction is also chemoselective, as the propargyl group is introduced without affecting other functional groups present in the molecule. The resulting this compound is a versatile intermediate that can undergo further modifications, such as click chemistry reactions involving the terminal alkyne. mdpi.com

Chemical Reactivity and Derivatization Strategies of 1 Prop 2 Yn 1 Yl Piperidin 4 Ol

Reactivity at the Terminal Alkyne Moiety

The terminal alkyne group is a key functional handle for a variety of coupling and cycloaddition reactions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netmdpi.combeilstein-journals.org This reaction is characterized by its mild reaction conditions, high yields, and tolerance to a wide range of functional groups. beilstein-journals.org The reaction can be carried out in various solvents, including aqueous media, and is generally insensitive to air and pH changes between 4 and 12. beilstein-journals.org

In the context of 1-(prop-2-yn-1-yl)piperidin-4-ol, the terminal alkyne readily participates in CuAAC reactions with various organic azides. The copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) pentahydrate with a reducing agent such as sodium ascorbate, facilitates the formation of the triazole ring. beilstein-journals.orgsemanticscholar.orgnih.gov This reaction has been employed in the synthesis of diverse molecular scaffolds, including those with potential biological activity. researchgate.netmdpi.comnih.gov For instance, it has been used to create triazole-containing pleuromutilin (B8085454) derivatives with antibacterial properties and fentanyl triazole derivatives. semanticscholar.orgnih.gov

Table 1: Examples of CuAAC Reactions with this compound Derivatives

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Reference |

| 1-(prop-2-yn-1-yl)piperidine | Diazide 4 | CuI | Bis-triazolyl-piperidine derivative | mdpi.com |

| 22-O-azidoacetate-deoxypleuromutilin | 1-methyl-4-(prop-2-yn-1-yl)piperazine | CuSO₄·5H₂O, Sodium ascorbate | Pleuromutilin triazole derivative | nih.gov |

| Azide Compound 2 | 1-(prop-2-yn-1-yloxy)naphthalene | CuSO₄·5H₂O, Sodium ascorbate | Fentanyl triazole derivative | semanticscholar.org |

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govunibo.itwalisongo.ac.idresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as piperidine (B6355638) or triethylamine (B128534). nih.govsci-hub.se The versatility of the Sonogashira reaction allows for the introduction of various aryl and vinyl substituents onto the alkyne terminus of this compound. walisongo.ac.idrsc.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid issues associated with copper, such as homocoupling of the alkyne. nih.govacs.org These systems often employ specialized palladium catalysts and bulky phosphine (B1218219) ligands. nih.govacs.org The reaction conditions for Sonogashira couplings can be mild, with some protocols operating at room temperature. nih.govsigmaaldrich.com

Table 2: Key Features of Sonogashira Reactions

| Feature | Description | References |

| Catalyst | Typically a palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | walisongo.ac.idsci-hub.se |

| Co-catalyst | Often a copper(I) salt (e.g., CuI) | walisongo.ac.idrsc.org |

| Base | Amine bases like triethylamine or piperidine are common | researchgate.netsci-hub.se |

| Reactants | Terminal alkynes and aryl/vinyl halides or triflates | walisongo.ac.idrsc.org |

| Copper-Free Variants | Developed to avoid alkyne homocoupling and other side reactions | nih.govacs.org |

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgorganic-chemistry.org This reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl, although other transition metals like rhodium and iridium have also been used. wikipedia.orgorganic-chemistry.org The intramolecular version of the Pauson-Khand reaction is particularly useful for the synthesis of fused bicyclic systems. wikipedia.orgcaltech.edu

For derivatives of this compound, where an alkene is suitably tethered to the piperidine ring, an intramolecular Pauson-Khand reaction can be envisioned to construct complex polycyclic frameworks containing a cyclopentenone fused to the piperidine core. nih.gov The reaction's regioselectivity can be influenced by the steric and electronic properties of the substituents on both the alkyne and the alkene. uwindsor.ca Additives like N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions. wikipedia.org

The terminal alkyne of this compound can undergo various hydrofunctionalization reactions, where an H-X molecule is added across the triple bond.

Hydration: The addition of water across the alkyne, typically catalyzed by mercury(II) salts or other transition metal catalysts, leads to the formation of a ketone (via an enol intermediate) following Markovnikov's rule.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne yields vinyl halides. The regioselectivity of this addition can often be controlled by the reaction conditions.

Copper-catalyzed hydrofunctionalization reactions have also been reported, offering alternative pathways for the selective functionalization of terminal alkynes. chemrxiv.orgchemrxiv.org For instance, copper-catalyzed hydroamination can lead to the formation of enamines. researchgate.net

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring offers another site for chemical modification.

Standard organic transformations can be applied to the hydroxyl group to form esters and ethers.

Esterification: The hydroxyl group can be readily acylated using acid chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions (e.g., with carbodiimides) to form the corresponding esters. This allows for the introduction of a wide variety of ester functionalities.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

These transformations can be used to modify the physicochemical properties of the molecule or to introduce further functional handles for subsequent chemical reactions.

Oxidation Reactions of the Alcohol Functionality

The secondary alcohol at the C4-position of this compound can be readily oxidized to the corresponding ketone, 1-(prop-2-yn-1-yl)piperidin-4-one. This transformation is a common strategy in medicinal chemistry to access piperidone scaffolds, which are versatile intermediates for further functionalization. researchgate.net Standard oxidation protocols for secondary alcohols are applicable here. These include methods like the Swern oxidation (using oxalyl chloride and DMSO), the Dess-Martin periodinane (DMP) oxidation, or oxidation with chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC).

The resulting product, 1-(prop-2-yn-1-yl)piperidin-4-one, is a known compound used as a building block in the synthesis of more complex molecules. researchgate.net For instance, derivatives like 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes have been synthesized and studied for their biological activities, highlighting the utility of the ketone functionality for creating diverse molecular architectures. nih.govresearchgate.net

Table 1: Common Oxidation Reagents for Converting Secondary Alcohols to Ketones

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, commercially available reagent. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Requires low temperatures (-78 °C), avoids heavy metals. |

Nucleophilic Substitution Reactions at the C4-Position of the Piperidine Ring

The hydroxyl group at the C4-position is a poor leaving group but can be activated to facilitate nucleophilic substitution. A common and effective strategy involves a two-step sequence: conversion of the alcohol to a sulfonate ester (such as a mesylate or tosylate), followed by an S_N2 reaction with a suitable nucleophile.

This methodology has been successfully applied to various 4-hydroxypiperidine (B117109) derivatives. tandfonline.com For example, the alcohol is first treated with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) to form the corresponding mesylate or tosylate. This intermediate possesses a good leaving group and can then be reacted with a wide range of nucleophiles. A study by Sharma et al. demonstrated the mesylation of a 1-aryl-4-hydroxypiperidine, which was subsequently reacted with a phenolic nucleophile to form an ether linkage. tandfonline.comrsc.org

This approach allows for the introduction of diverse functionalities at the C4-position, including ethers, azides, halides, and various carbon-based nucleophiles, significantly expanding the chemical space accessible from the parent alcohol.

Table 2: Representative Nucleophilic Substitution at C4-Position

| Step | Reagents | Product Type | Reference |

|---|---|---|---|

| 1. Activation | Methanesulfonyl chloride (MsCl), Et₃N, CH₂Cl₂ | C4-Mesylate | tandfonline.comrsc.org |

| 2. Substitution | Phenol, Base | C4-Aryloxy derivative | tandfonline.comrsc.org |

| 2. Substitution | Sodium Azide (NaN₃) | C4-Azido derivative | researchgate.net |

| 2. Substitution | Various Nucleophiles (e.g., amines, thiols) | C4-Amino, C4-Thioether derivatives | General S_N2 |

Functionalization at the Piperidine Nitrogen Atom

N-Alkylation and N-Acylation Strategies

The nitrogen atom in this compound is tertiary, meaning it cannot undergo further N-alkylation or N-acylation through standard procedures that require an N-H bond. However, the synthesis of the title compound itself relies on the N-alkylation of a secondary amine precursor. Typically, a piperidin-4-ol derivative is reacted with an electrophilic propargyl source, such as propargyl bromide, in the presence of a base to yield the N-propargylated product. nih.govconicet.gov.ar This fundamental reaction is key to installing the reactive alkyne handle onto the piperidine scaffold.

Quaternization and Ylide Formation

As a tertiary amine, the nitrogen atom of this compound is nucleophilic and can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. mdpi.commdpi.com This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom and can be used to modify the molecule's physicochemical properties or to introduce further functional handles. nih.govresearchgate.net

The resulting N-alkyl-N-propargyl-piperidinium salt can serve as a precursor for the formation of an azomethine ylide. Azomethine ylides are versatile nitrogen-based 1,3-dipoles that are highly valuable in synthesis, particularly in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgmdpi.comnih.gov The ylide can be generated in situ, often by deprotonation of a carbon atom alpha to the quaternary nitrogen using a suitable base. wikipedia.org Recent advances have also demonstrated the formation of azomethine ylides from tertiary amines using visible-light photoredox catalysis. rsc.org The generation of an azomethine ylide from a derivative of this compound opens a pathway to complex, spirocyclic, and fused heterocyclic systems. chemrxiv.org

Stereochemical Control and Asymmetric Synthesis of Derivatives

The C4 carbon of this compound is a stereocenter, and controlling its stereochemistry is crucial for developing enantiomerically pure compounds for biological evaluation. Several strategies have been developed for the asymmetric synthesis of substituted piperidines.

Chemoenzymatic Approaches: Biocatalysis offers a powerful tool for stereocontrol. Methods include the kinetic resolution of racemic 4-hydroxypiperidine derivatives using enzymes like lipases, which selectively acylate one enantiomer, allowing for the separation of both. researchgate.netacs.org Another advanced strategy involves the asymmetric dearomatization of pyridine (B92270) precursors using a combination of chemical steps and enzymatic reductions with ene-reductases to produce highly substituted chiral piperidines. nih.gov

Catalytic Asymmetric Synthesis: Chiral transition-metal catalysts or organocatalysts can be employed to create the chiral piperidine core. For example, the asymmetric hydrogenation of substituted pyridinium salts using chiral iridium or rhodium catalysts can produce enantiomerically enriched piperidines. nih.gov Furthermore, phosphine-catalyzed asymmetric [4+2] annulation of imines with allenes provides an effective route to functionalized chiral piperidine derivatives. researchgate.net

Substrate and Auxiliary-Based Methods: Stereocontrol can be achieved by using chiral starting materials or by attaching a chiral auxiliary. N-sulfinyl imines derived from δ-amino β-ketoesters have been used as chiral building blocks that undergo intramolecular cyclization to yield enantiopure 2,4,5-trisubstituted piperidines. acs.org The use of chiral auxiliaries can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary can be cleaved. clockss.org Similarly, starting from readily available chiral pool materials, such as amino acids, allows for the synthesis of complex piperidine alkaloids with defined stereochemistry. researchgate.net These methods provide robust pathways for accessing specific stereoisomers of derivatives of this compound. conicet.gov.ar

Applications of 1 Prop 2 Yn 1 Yl Piperidin 4 Ol As a Synthetic Building Block

Construction of Complex Polycyclic and Spirocyclic Architectures

The rigid structure of the piperidine (B6355638) ring and the linear geometry of the alkyne in 1-(prop-2-yn-1-yl)piperidin-4-ol make it an excellent precursor for the synthesis of complex polycyclic and spirocyclic frameworks. These structural motifs are of significant interest in medicinal chemistry due to their three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of spirocyclic structures, where two rings share a single atom, can be achieved through various strategies involving this building block. elsevierpure.com For instance, intramolecular reactions that involve both the piperidine nitrogen and the propargyl group can lead to the formation of bridged or spirocyclic systems. The hydroxyl group on the piperidine ring can be used to direct these cyclizations or can be transformed into other functional groups to facilitate different types of ring-closing reactions.

| Product Type | Synthetic Strategy | Reference |

| Spirocyclic Tetrahydroquinolines | Multi-step sequence including Knoevenagel condensation and reductive ring expansion | elsevierpure.com |

| Bicyclic and Spirocyclic Scaffolds | Heteroatom linkage control from N-substituted homopropargyl alcohols | nih.gov |

Synthesis of Fused Heterocyclic Systems (e.g., Triazole-Piperidine Conjugates)

The terminal alkyne of this compound is a key functional group for the construction of fused heterocyclic systems, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. By reacting this compound with various organic azides, a diverse library of triazole-piperidine conjugates can be synthesized. mdpi.com

These hybrid molecules are of particular interest in drug discovery as they combine the structural features of both the piperidine and triazole rings, which are common motifs in biologically active compounds. The resulting fused or linked systems can exhibit a range of pharmacological activities. mdpi.com For example, the synthesis of pyrroles and piperidine-fused tetracyclic heterocycles has been achieved through cyclization reactions involving azides. mdpi.com

| Fused Heterocycle | Reaction Type | Catalyst | Reference |

| 1,2,3-Triazole-Piperidine Conjugates | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | mdpi.com |

| Pyrroles | Intramolecular Cyclization of (azido)ynamides | Copper(I) salts | mdpi.com |

| Dihydropyrimidin-4-ones | Copper-catalyzed reaction of N-(prop-2-yn-1-yl)amides and sulfonylazides | Copper | acs.org |

Role in the Synthesis of Chiral Scaffolds

The hydroxyl group at the C-4 position of the piperidine ring in this compound introduces a stereocenter, making it a valuable precursor for the synthesis of chiral scaffolds. rsc.org Enantiomerically pure forms of this building block can be used to construct complex molecules with defined stereochemistry, which is crucial for their interaction with chiral biological targets like enzymes and receptors.

The synthesis of chiral 1-substituted-tetrahydro-β-carbolines (THβCs) provides an example of its application. rsc.org Furthermore, the Petasis reaction, a multicomponent reaction, has been employed with derivatives of this compound to create scaffold diversity in bioactive polycyclic small molecules. acs.orgnih.gov

| Chiral Scaffold | Synthetic Method | Key Feature | Reference |

| 1-Substituted-Tetrahydro-β-carbolines | Pictet-Spengler reaction | Asymmetric center at C1 | rsc.org |

| Polycyclic Small Molecules | Petasis Sequence Reactions | Scaffold Diversity | acs.orgnih.gov |

| 2-Substituted-3-sulfenoarylchromans | Sulfenocyclization | BINAM-based phosphoramide (B1221513) catalyst | ipb.pt |

Utilization in Divergent Synthetic Pathways for Compound Libraries

The multiple reactive sites on this compound make it an ideal starting material for diversity-oriented synthesis (DOS). nih.gov In DOS, a single substrate is transformed into a wide array of structurally diverse molecules through a series of branching reaction pathways. This approach is highly valuable in the generation of compound libraries for high-throughput screening in drug discovery. nih.gov

The alkyne can undergo various transformations such as hydration, hydroamination, and cycloaddition, while the hydroxyl group can be oxidized, reduced, or substituted. The piperidine nitrogen can also be functionalized. This multi-faceted reactivity allows for the rapid generation of a large number of distinct molecular scaffolds from a single, readily available starting material. cam.ac.uk

| Library Type | Synthetic Strategy | Key Transformation | Reference |

| Indole-Based Natural Product Libraries | Complexity-to-Diversity (Ctd) | Cascade reactions | nih.gov |

| Macrocyclic Compounds | Diversity-Oriented Synthesis (DOS) | Intramolecular cyclization | cam.ac.uk |

Precursor in Materials Chemistry for Functional Polymers or Networks

While the primary applications of this compound are in the synthesis of small molecules for biological evaluation, its structure also lends itself to applications in materials science. The terminal alkyne can participate in polymerization reactions, such as those used to form functional polymers. For instance, alkyne-containing monomers can be polymerized through various methods, including transition metal-catalyzed polymerizations, to create materials with specific electronic, optical, or thermal properties. The piperidine and hydroxyl functionalities can impart desirable characteristics such as solubility, hydrophilicity, and potential for post-polymerization modification. However, specific examples of its use as a direct precursor in functional polymers or networks are not extensively documented in the provided search results.

Spectroscopic and Structural Characterization of 1 Prop 2 Yn 1 Yl Piperidin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of 1-(prop-2-yn-1-yl)piperidin-4-ol and its analogs. Through ¹H and ¹³C NMR, the connectivity of atoms can be established, while 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further insights into proton-proton and proton-carbon correlations, respectively. These methods are also instrumental in determining the stereochemistry of the piperidine (B6355638) ring.

In the ¹H NMR spectrum of derivatives of this compound, characteristic signals are observed for the protons of the piperidine ring, the propargyl group, and any substituents. For instance, in 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes, the protons of the piperidine ring typically appear as multiplets in the aliphatic region. The acetylenic proton of the propargyl group gives a characteristic signal, often a triplet, at around 2.1 ppm, while the methylene (B1212753) protons of the propargyl group appear as a singlet or a multiplet depending on the molecular environment. nih.gov

The ¹³C NMR spectra provide information on the carbon skeleton. The carbons of the piperidine ring resonate in the aliphatic region, with their chemical shifts influenced by the nature and orientation of substituents. The acetylenic carbons of the propargyl group are typically observed in the range of 70-85 ppm. For example, in a series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes, the C-2 and C-6 carbons of the piperidine ring were assigned signals in the range of 60-70 ppm, while the C-3 and C-5 carbons appeared at around 30-45 ppm. nih.gov

2D NMR techniques like ¹H-¹H COSY are used to confirm the connectivity between adjacent protons, for example, within the piperidine ring system. HSQC spectra correlate the signals of protons with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C NMR spectra. nih.gov These combined NMR techniques have confirmed the chair conformation of the piperidine ring in various derivatives. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Derivative of this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.29-7.52 | m |

| H-5e | 2.98 | m |

| H-2, H-6 | 3.5-3.8 | m |

| H-3, H-5a | 2.5-2.8 | m |

| Propargyl-CH₂ | ~3.2 | s |

| Acetylenic-H | ~2.2 | t |

Note: Data is based on a representative 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one derivative and may vary for the parent compound.

Table 2: Representative ¹³C NMR Spectral Data for a Derivative of this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=N | ~158 |

| Aromatic-C | 121-143 |

| Acetylenic-C (quaternary) | ~80 |

| Acetylenic-CH | ~72 |

| C-2, C-6 | 60-70 |

| Propargyl-CH₂ | ~45 |

| C-3, C-5 | 30-45 |

Note: Data is based on a representative 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one derivative and may vary for the parent compound.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of a typical derivative, such as a 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime, displays a characteristic absorption band for the O-H stretching vibration of the oxime group. nih.gov For the parent compound, a broad absorption band corresponding to the O-H stretch of the hydroxyl group at the C-4 position is expected in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring and the propargyl group are observed in the 2800-3000 cm⁻¹ region. A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch (≡C-H), while the C≡C triple bond stretching vibration appears as a weak to medium band in the 2100-2260 cm⁻¹ region. rsc.org The C-N stretching vibration within the piperidine ring also gives rise to characteristic bands. In the case of ketone derivatives, a strong carbonyl (C=O) stretching band is observed around 1715 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds like the C≡C triple bond, which often gives a strong Raman signal. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| ≡C-H (alkyne) | Stretching | ~3300 (sharp, weak) |

| C-H (aliphatic) | Stretching | 2800-3000 |

| C≡C (alkyne) | Stretching | 2100-2260 (weak to medium) |

| C-N (amine) | Stretching | 1020-1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its derivatives. By providing highly accurate mass measurements, HRMS allows for the confirmation of the molecular formula. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information.

In the mass spectrum of piperidine derivatives, fragmentation often occurs via cleavage of the bonds adjacent to the nitrogen atom. libretexts.org For this compound, characteristic fragmentation would involve the loss of the propargyl group or cleavage of the piperidine ring. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of related piperidine alkaloids often shows a predominant loss of a water molecule from the hydroxylated piperidine ring. scielo.br The study of these fragmentation pathways can help in the structural elucidation of novel derivatives.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction analysis of a 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivative has confirmed that the piperidine ring adopts a chair conformation. nih.gov Similarly, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl also revealed a chair conformation for both piperidine rings. uky.edu This information is crucial for understanding the stereochemistry and the spatial arrangement of the substituents on the piperidine ring, which can influence the molecule's biological activity. Crystal structure data also provides insights into intermolecular interactions, such as hydrogen bonding, which can dictate the packing of molecules in the crystal lattice.

Spectroscopic Methods for Conformational Analysis

The chair conformation is generally the most stable for a piperidine ring. The orientation of substituents on the ring (axial or equatorial) can be determined from the coupling constants observed in the ¹H NMR spectrum. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, which is different for axial-axial, axial-equatorial, and equatorial-equatorial interactions. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental spectroscopic data to predict the most stable conformations and to aid in the interpretation of the spectra. nih.govsmolecule.com For example, DFT calculations have been used to confirm the chair conformation of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes. nih.gov These computational studies can also provide insights into the electronic properties and reactivity of the molecule.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes |

Computational and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Piperidin 4 Ol Chemistry

Density Functional Theory (DFT) Studies for Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the optimized molecular geometry and electronic properties of chemical systems. For piperidine-containing molecules, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost nih.govtandfonline.com.

These computational studies consistently reveal that the six-membered piperidine (B6355638) ring in substituted piperidinols and piperidinones predominantly adopts a stable chair conformation nih.govtandfonline.com. In the case of 1-(prop-2-yn-1-yl)piperidin-4-ol, the propargyl group is attached to the nitrogen atom, and the hydroxyl group is at the C4 position. The lowest energy conformer would be expected to have the hydroxyl group in the equatorial position to minimize steric hindrance. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, obtained from DFT calculations typically show excellent agreement with experimental data from X-ray crystallography for similar compounds tandfonline.comresearchgate.net.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor tandfonline.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity science.govmdpi.com. A small energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.net.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group. The LUMO is likely distributed over the propargyl group, particularly the π-antibonding orbitals of the alkyne C≡C triple bond. DFT calculations on analogous structures provide an estimation of these energy values.

Table 1: Predicted FMO Properties of this compound (Note: These values are illustrative, based on typical DFT/B3LYP calculations for similar piperidine derivatives tandfonline.commdpi.com.)

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to 0.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 to 6.5 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |

The calculated energy gap would indicate that this compound is a relatively stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack tandfonline.comresearchgate.net. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, color-coded to indicate charge accumulation.

In an MEP map of this compound, distinct regions of potential would be visible:

Negative Potential (Red/Yellow): These regions, indicating electron richness, are expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom. The π-electron cloud of the alkyne triple bond would also exhibit negative potential. These sites are susceptible to electrophilic attack researchgate.net.

Positive Potential (Blue): These electron-deficient areas are typically located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbons of the piperidine ring. These regions are prone to nucleophilic attack.

Neutral Potential (Green): This represents areas with moderate electrostatic potential, typically the carbon backbone of the molecule.

The MEP analysis provides a clear, qualitative prediction of where the molecule is most likely to interact with other charged or polar species sigmaaldrich.commdpi.com.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and delocalization. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)) using second-order perturbation theory nih.govbiointerfaceresearch.com. Higher E(2) values indicate stronger interactions and greater molecular stability.

For this compound, significant stabilizing interactions are expected to involve the lone pairs of the nitrogen and oxygen atoms. Key donor-acceptor interactions would include:

n → σ : Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ) of adjacent C-C and C-H bonds.

n → σ : Delocalization of the oxygen lone pairs (n) into the antibonding orbitals (σ) of the C-O and adjacent C-C bonds.

π → π *: Intramolecular charge transfer within the propargyl group.

Table 2: Predicted Major NBO Interactions and Stabilization Energies for this compound (Note: Data are illustrative and based on findings for analogous systems tandfonline.combiointerfaceresearch.com.)

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | σ(C-C)ring | n → σ | ~2-5 |

| LP(2) O | σ(C-H)ring | n → σ | ~1-3 |

| LP(2) O | σ(C-O) | n → σ | ~0.5-2 |

Exploration of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states) researchgate.netwikipedia.org.

The propargyl group in this compound is a key functional handle for various reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Theoretical studies on the reaction of the related compound prop-2-yn-1-ol with azides have been performed using DFT to explore the potential energy surface of the [3+2] cycloaddition researchgate.net. Such studies analyze the possible reaction channels (e.g., ortho and meta regioselectivity) and calculate the activation free energies (ΔG‡) for each pathway. The pathway with the lowest activation barrier is identified as the kinetically favored one, which often aligns with experimental observations researchgate.net. Similar computational approaches could be applied to predict the outcome of reactions involving the alkyne functionality of this compound.

Conformer Analysis and Potential Energy Surface (PES) Studies

A molecule's conformation can significantly impact its physical properties and biological activity. Potential Energy Surface (PES) studies are performed to identify the different stable conformers of a molecule and their relative energies wikipedia.orglibretexts.org. For this compound, the primary sources of conformational isomerism are the puckering of the piperidine ring and the rotation around the N-CH₂ and C-O single bonds.

Computational analysis would involve a systematic scan of the PES by varying key dihedral angles to locate all energy minima. For 4-substituted piperidines, the chair conformation is energetically more favorable than the boat or twist-boat conformations. Within the chair conformation, substituents can occupy either axial or equatorial positions. For the 4-hydroxyl group, the equatorial orientation is generally preferred to avoid 1,3-diaxial interactions. DFT calculations on various substituted piperidines have consistently confirmed the chair conformation as the global minimum on the potential energy surface nih.govtandfonline.com.

Predictive Modeling of Reactivity, Selectivity, and Spectroscopic Parameters

Beyond fundamental structure and reactivity, computational models can predict a wide range of properties.

Reactivity and Selectivity: As discussed, analysis of the FMOs, MEP, and transition state energies allows for the prediction of chemical reactivity and regioselectivity in reactions like cycloadditions researchgate.net.

Spectroscopic Parameters: DFT calculations can accurately predict spectroscopic data. For instance, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm structural assignments nih.gov. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra researchgate.net.

QSAR and Pharmacokinetics: For molecules with potential pharmaceutical applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with biological activity to predict the potency of new analogues nih.govresearchgate.net. Furthermore, computational tools like SwissADME can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET), which are crucial in the early stages of drug discovery chemjournal.kzclinmedkaz.org.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net Research is actively seeking to replace traditional synthetic routes to N-substituted piperidines with more environmentally benign alternatives. nih.gov

Future efforts in the synthesis of 1-(prop-2-yn-1-yl)piperidin-4-ol are expected to focus on:

Aqueous Media: Utilizing water as a solvent offers significant environmental and safety advantages. researchgate.net Developing synthetic protocols that allow for the N-alkylation of piperidin-4-ol with propargyl halides in water would be a significant step forward.

Alternative Solvents: The use of organic carbonates, such as dimethyl carbonate (DMC) or propylene (B89431) carbonate (PC), is being explored as a green alternative to volatile organic solvents for various transformations. rsc.org These solvents are biodegradable and have low toxicity, making them suitable for reactions like the synthesis of N-propargyl compounds. rsc.org

Waste Prevention: The development of synthetic methods with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a core tenet of green chemistry. researchgate.net This includes exploring one-pot reactions that combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and waste generation. An efficient green chemistry approach has been demonstrated for N-substituted piperidones, which are closely related precursors. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing one-pot syntheses from basic precursors to minimize waste. |

| Atom Economy | Utilizing addition reactions, such as the direct reaction of piperidin-4-ol with propargyl alcohol derivatives, to maximize atom incorporation. |

| Less Hazardous Solvents | Employing water or biodegradable organic carbonates as reaction media. rsc.org |

| Energy Efficiency | Developing reactions that proceed efficiently at ambient temperature and pressure. |

Exploration of Novel Catalytic Systems for Selective Transformations

The propargyl group and the piperidinol core of this compound are both amenable to a wide range of catalytic transformations. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established "click" reaction for this compound, future research is set to explore a broader catalytic landscape. mdpi.com

Copper-Catalyzed Reactions: Beyond CuAAC, copper catalysts can be used for other transformations. For instance, copper-catalyzed C-H amination could be explored to create more complex piperidine (B6355638) structures. mdpi.com

Gold and Palladium Catalysis: Gold(I) complexes are known to activate alkyne bonds for various cyclizations. mdpi.com This could be harnessed for intramolecular reactions between the alkyne and the hydroxyl group of this compound to form novel bicyclic ethers. Palladium catalysts are also versatile for cross-coupling reactions, such as the Sonogashira coupling, which would allow for the extension of the propargyl chain.

Enantioselective Catalysis: Developing catalytic systems that can control the stereochemistry of reactions involving the piperidine ring is a significant goal. For example, enantioselective palladium-catalyzed amination of alkenes has been used to form chiral piperidines, a strategy that could be adapted for precursors to the title compound. mdpi.com

A notable application involves using this compound in the CuAAC reaction to synthesize complex molecules. For example, it has been used to create bis-triazolyl-pyridine derivatives that function as noncanonical DNA-interacting compounds. mdpi.com

| Catalyst System | Potential Transformation of this compound | Product Type |

| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) mdpi.comnih.gov | 1,2,3-Triazole linked structures |

| Palladium(0)/Copper(I) | Sonogashira Coupling | Extended alkyne chains |

| Gold(I) | Intramolecular Hydroalkoxylation/Cyclization mdpi.com | Fused or spirocyclic ethers |

| Rhodium | [3+2] Cycloadditions | Functionalized heterocycles researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. vapourtec.comdokumen.pub The integration of the synthesis and derivatization of this compound into flow and automated systems is a key area for future development.

Flow Synthesis: The synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully demonstrated in flow microreactors, often leading to better yields compared to batch reactions. researchgate.net Applying this to the N-alkylation of piperidin-4-ol could enable rapid, on-demand production. Flow chemistry is particularly well-suited for handling hazardous reagents and for reactions requiring high pressure or temperature. nih.gov

Automated Synthesis for Libraries: The propargyl group serves as an excellent handle for diversification via click chemistry. Automated synthesis platforms can be programmed to react a core molecule like this compound with a large library of azide-containing compounds, rapidly generating a multitude of derivatives for screening. nih.govnih.gov This approach is highly valuable in drug discovery for creating libraries of novel compounds. nih.gov For example, an automated module was used for the efficient one-pot synthesis of a radiolabeled spirocyclic piperidine derivative for PET imaging. nih.gov

Design and Synthesis of Advanced Functional Materials Based on the Scaffold

The unique bifunctional nature of this compound makes it an ideal building block for creating advanced materials with tailored properties.

Biologically Active Conjugates: The compound has been incorporated into pleuromutilin (B8085454) derivatives via click chemistry to produce potent antibacterial agents against methicillin-resistant S. aureus (MRSA). nih.gov It has also been used to synthesize molecules with high affinity for sigma (σ) receptors, which are targets for neurological and psychiatric disorders. researchgate.net

Photochromic Materials: Propargyl alcohols are key intermediates in the synthesis of photochromic compounds like indenonaphthopyrans. google.comgoogle.com The piperidin-4-ol moiety can be introduced as a substituent to modulate the photochromic properties, such as color, fade rate, and fatigue resistance. The nitrogen atom in the piperidine ring provides a site for attaching various functional groups to fine-tune the material's characteristics. google.com

DNA-Interacting Agents: Researchers have synthesized bis-triazolyl-pyridine derivatives using this compound. mdpi.com The resulting molecules, featuring two piperidin-4-ol units, were designed to interact with DNA, opening avenues for the development of novel therapeutic or diagnostic agents. mdpi.com

Uncovering Unexplored Reactivity Profiles and Novel Transformations

While the reactivity of the terminal alkyne in click chemistry is well-documented, there remains significant potential to uncover new reactions and reactivity patterns for this compound.

Intramolecular Cyclizations: The proximity of the hydroxyl group to the alkyne chain could facilitate novel intramolecular cyclization reactions, catalyzed by metals like gold or silver, to yield functionalized oxetane (B1205548) or furan (B31954) rings fused to the piperidine scaffold. mdpi.com

Multicomponent Reactions (MCRs): The alkyne functionality is a prime candidate for participation in MCRs, such as the A3 coupling (aldehyde-alkyne-amine coupling). This would allow for the one-pot synthesis of complex propargylamines, further functionalizing the molecule in a single, efficient step.

Reactivity of the Piperidine Ring: The piperidine nitrogen and the C4-hydroxyl group offer sites for further derivatization. For instance, the hydroxyl group can be oxidized to a ketone (piperidin-4-one), which can then undergo a range of carbonyl chemistry. The piperidine nitrogen itself can be quaternized to create ionic liquids or phase-transfer catalysts. The Mannich reaction is another classic transformation used to prepare various piperidine derivatives. acs.org

The alkylation of heterocyclic scaffolds with propargyl bromide is a common strategy to introduce a reactive alkyne handle, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, highlighting the broad utility of this reactive group. imist.ma

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.